2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazole ring: The initial step involves the synthesis of the imidazole ring by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Acylation: The final step involves the acylation of the sulfonylated imidazole with phenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-imidazole: Shares the imidazole and methoxyphenyl groups but lacks the sulfonyl and phenylacetamide moieties.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Contains similar structural elements but with additional functional groups.
Uniqueness
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22-17(14-8-10-16(26-2)11-9-14)12-20-19(22)27(24,25)13-18(23)21-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIVPZKNOJFDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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